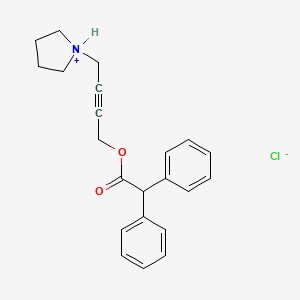
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a but-2-ynyl group, and a diphenylacetate moiety. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the But-2-ynyl Group: The but-2-ynyl group is introduced through alkylation reactions, often using alkynyl halides or alkynyl tosylates.
Incorporation of the Diphenylacetate Moiety: The diphenylacetate group is attached via esterification reactions, typically using diphenylacetic acid and appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and tosylates are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Diphenylacetate Derivatives: Compounds containing the diphenylacetate moiety with different substituents.
But-2-ynyl Derivatives: Molecules with the but-2-ynyl group attached to various functional groups.
Uniqueness
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride is unique due to its combination of the pyrrolidine ring, but-2-ynyl group, and diphenylacetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .
Propiedades
Número CAS |
95130-29-3 |
|---|---|
Fórmula molecular |
C22H24ClNO2 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ium-1-ylbut-2-ynyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c24-22(25-18-10-9-17-23-15-7-8-16-23)21(19-11-3-1-4-12-19)20-13-5-2-6-14-20;/h1-6,11-14,21H,7-8,15-18H2;1H |
Clave InChI |
ZKCUFHBXNSNXSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](C1)CC#CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


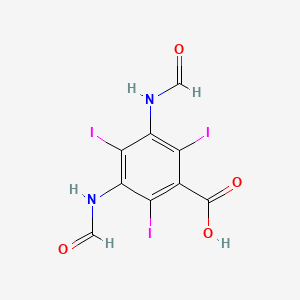

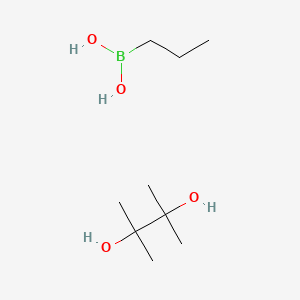
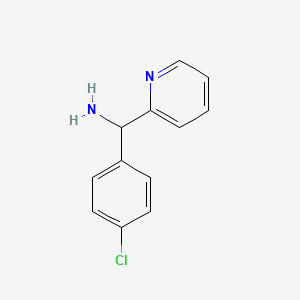
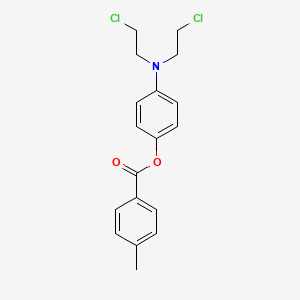
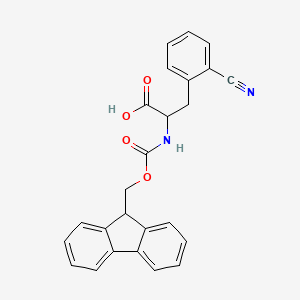
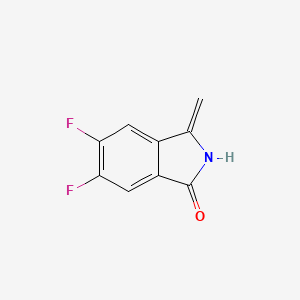
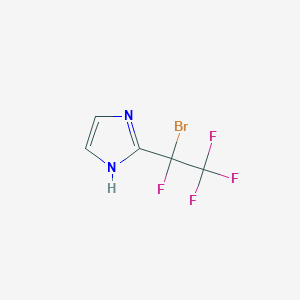

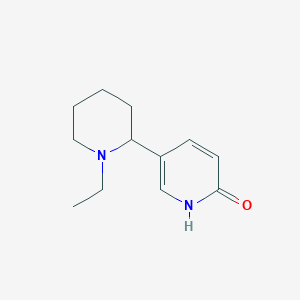
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
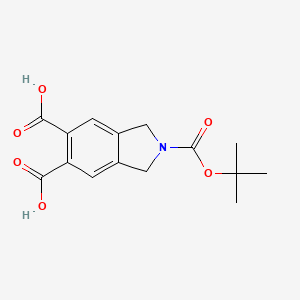

![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
